molecular formula C17H16FN3O2 B5570129 1-(4-fluorobenzoyl)-4-isonicotinoylpiperazine

1-(4-fluorobenzoyl)-4-isonicotinoylpiperazine

Cat. No. B5570129
M. Wt: 313.33 g/mol
InChI Key: KJNWUCWIJNUNBO-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-4-isonicotinoylpiperazine is a compound of interest in the field of chemical synthesis and material science. The focus on compounds with fluorobenzoyl and isonicotinoylpiperazine moieties stems from their potential in various chemical and pharmacological applications, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of compounds similar to 1-(4-fluorobenzoyl)-4-isonicotinoylpiperazine typically involves reactions such as condensation and cyclization. For instance, the reaction of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 5-fluoro-4-morpholino- and 4-(4-methylpiperazino)-1,2-phenylenediamines leads to region-isomeric thiazolo[3,4-a]quinoxalines (Mamedov et al., 2009), suggesting similar approaches could be adapted for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure and conformational stability of related compounds, such as 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have been studied using DFT (B3LYP) and HF methods, indicating that theoretical and experimental geometries can agree closely (Taşal & Kumalar, 2012). These analyses are vital for understanding the electronic and physical properties of the compound.

Chemical Reactions and Properties

The chemical behavior of 1-(4-fluorobenzoyl)-4-isonicotinoylpiperazine-like compounds involves interactions through various functional groups. For example, thioureas prepared from isothiocyanates and fluoroanilines exhibit significant intramolecular hydrogen bonding, affecting their chemical reactivity and stability (Saeed et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for material science applications. The study of similar compounds, like 4-chloro-2-fluoro-5-nitrobenzoic acid, reveals their potential as building blocks for solid-phase synthesis, highlighting the importance of understanding these properties for chemical synthesis and application (Křupková et al., 2013).

Chemical Properties Analysis

Chemical properties such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives are critical. For instance, the synthesis and evaluation of arylpiperazinyl Mannich bases of related compounds for receptor modulatory activity provide insights into chemical versatility and potential applications (Srinivas et al., 1998).

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, structurally related to the compound of interest due to their benzoyl component, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the environmental impact and biodegradability of such compounds, providing a foundation for understanding the environmental aspects of similar chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).

Practical Synthesis of 2-Fluoro-4-bromobiphenyl

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of several pharmaceutical drugs, offers insight into the synthetic pathways that might be relevant for the production of "1-(4-fluorobenzoyl)-4-isonicotinoylpiperazine" and its derivatives. This research contributes to the development of efficient, cost-effective synthesis methods for complex organic compounds (Qiu, Gu, Zhang, & Xu, 2009).

Analytical Methods in Determining Antioxidant Activity

Understanding the antioxidant activity of compounds is crucial in evaluating their therapeutic potential. The review of analytical methods for determining antioxidant activity can be applied to study "1-(4-fluorobenzoyl)-4-isonicotinoylpiperazine" and similar compounds, assessing their potential health benefits (Munteanu & Apetrei, 2021).

Evaluation of Crystal Structures of Metal(II) 2-fluorobenzoate Complexes

The study of metal(II) 2-fluorobenzoate complexes, which shares a fluorobenzoyl component with the compound , provides insights into the structural characteristics and potential applications of these complexes in materials science and pharmacology (Öztürkkan & Necefoğlu, 2022).

Isoxazoline Containing Natural Products as Anticancer Agents

Isoxazolines, which are an important class of nitrogen and oxygen-containing heterocycles, demonstrate significant anticancer properties. This review focuses on isoxazoline derivatives in natural sources and their potential as anticancer agents, which could provide a foundation for exploring the anticancer potential of "1-(4-fluorobenzoyl)-4-isonicotinoylpiperazine" (Kaur, Kumar, Sharma, & Gupta, 2014).

properties

IUPAC Name

(4-fluorophenyl)-[4-(pyridine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-15-3-1-13(2-4-15)16(22)20-9-11-21(12-10-20)17(23)14-5-7-19-8-6-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNWUCWIJNUNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)-[4-(pyridine-4-carbonyl)piperazin-1-yl]methanone

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